11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
This compound is a structurally complex heterocyclic molecule featuring a fused triazoloquinoline core linked to a thiadiazole-containing tricyclic system via a sulfanyl bridge. The methyl substituents at positions 5 and 11 may enhance metabolic stability, a feature critical for drug-like properties .
Properties
IUPAC Name |
7-methyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5S2/c1-12-7-8-15-17(9-12)28-20-19(15)21(24-11-23-20)29-22-26-25-18-10-13(2)14-5-3-4-6-16(14)27(18)22/h3-6,10-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVYVZXRAMXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=C5N4C6=CC=CC=C6C(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of triazoloquinoline derivatives, which are known for their diverse biological activities. The presence of multiple heteroatoms and a unique bicyclic structure contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to 11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene . For instance:
- Synthesis and Testing : Research indicates that derivatives of triazoloquinoline exhibit significant antiproliferative activity against various cancer cell lines (e.g., HCT-116 and MCF-7) with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism involves selective targeting of cancerous cells through interactions with specific molecular pathways that regulate cell proliferation and apoptosis .
Antimicrobial Activity
Compounds within this chemical class have also shown promise as antimicrobial agents:
- Broad Spectrum : Similar triazoloquinoline derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens .
- Potential Applications : These compounds could be developed into new therapeutic agents for treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Screening
A recent study synthesized a series of triazoloquinoline derivatives and assessed their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the structure could enhance activity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related triazoloquinoline compounds. The study revealed that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The triazoloquinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound may inhibit specific pathways involved in microbial growth, making it effective against certain pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Chemoinformatic Analysis
Using Tanimoto coefficient-based similarity indexing (a widely validated metric for molecular comparisons), this compound shares structural motifs with several bioactive heterocycles:
*Similarity estimated based on shared pharmacophores (triazole/thiadiazole motifs) and molecular fingerprints .
Its thiadiazole component aligns with antimicrobial thiazole derivatives synthesized via hydrazonoyl chloride reactions .
Pharmacokinetic and Bioactivity Profiling
Clustering via chemical space networking (Murcko scaffolds + Morgan fingerprints) reveals that this compound likely belongs to a chemotype with moderate solubility (LogP ~3.5–4.0*) and moderate plasma protein binding, similar to aglaithioduline . Bioactivity profiles inferred from structurally related compounds suggest:
- HDAC8 inhibition: Potential IC50 in the micromolar range, comparable to SAHA derivatives .
- Antiproliferative activity: Observed in triazoloquinoline-thiadiazole hybrids against cancer cell lines (e.g., GI50 ~10–50 µM) .
Research Findings and Implications
Biological Activity
The compound 11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant studies.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A triazole ring
- A quinoline moiety
- Sulfur and nitrogen heteroatoms
This structure is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazoloquinolines exhibit promising anticancer activity. For instance:
- IC50 values for certain derivatives have shown effectiveness against various cancer cell lines such as HCT-116 and MCF-7. The most active compounds demonstrated IC50 values as low as 1.9 µg/mL , indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro studies have demonstrated that certain triazoloquinoline derivatives possess significant antibacterial and antifungal activities. For example, compounds related to this structure have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to existing treatments .
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymes : Some derivatives have been identified as inhibitors of phosphodiesterase enzymes, which are crucial in various signaling pathways .
- Binding Affinity : Docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance .
Case Studies
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Preliminary data suggest good bioavailability and metabolic stability in vitro.
- Toxicological assessments are ongoing to evaluate safety profiles before clinical applications.
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization should focus on reagent stoichiometry, solvent selection, and reaction temperature. Evidence suggests using sodium hydride in toluene for cyclocondensation reactions involving triazole and quinoline precursors, as this combination enhances regioselectivity . For intermediates like sulfanyl-acetamide derivatives, stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol improves purity. Reaction monitoring via thin-layer chromatography (TLC) at each stage minimizes byproduct formation. Adjusting equivalents of diethyl oxalate (1.2–1.5 eq.) during carbonyl group introduction can boost yields by 15–20% .
What analytical techniques are most reliable for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
A multi-spectral approach is critical:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm) to verify triazole-quinoline fusion and sulfanyl linkage .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate the molecular formula .
- IR spectroscopy : Identify characteristic stretches for C-S (650–700 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) bonds .
Cross-referencing with X-ray crystallography data (if available) for analogous compounds ensures structural accuracy .
What strategies are recommended for assessing the antimicrobial potential of this compound in vitro?
Basic Research Question
Methodological Answer:
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ciprofloxacin as a positive control. Prepare compound solutions in DMSO (≤1% v/v) and serially dilute in Mueller-Hinton broth. Minimum inhibitory concentration (MIC) values ≤32 µg/mL indicate promising activity .
- Antifungal screening : Target Candida albicans via agar diffusion assays, correlating zone-of-inhibition diameters with fluconazole standards. Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) can pre-screen for enzyme-binding affinity .
How can molecular docking studies be designed to predict the interaction of this compound with target enzymes like 14-α-demethylase lanosterol?
Advanced Research Question
Methodological Answer:
- Protein Preparation : Retrieve the 3LD6 crystal structure from PDB, remove water molecules, and add polar hydrogens using software like AutoDock Tools .
- Ligand Preparation : Generate 3D conformers of the compound with Open Babel, optimizing charges via AM1-BCC.
- Docking Parameters : Use a grid box centered on the enzyme’s heme-binding site (coordinates x=15, y=10, z=20; size 25 ų). Employ Lamarckian genetic algorithms (50 runs, 2.5 million evaluations) to assess binding poses.
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors like ketoconazole. Hydrogen bonding with Tyr118 and hydrophobic interactions with Leu121 are critical for activity .
How should researchers address contradictions in biological activity data across different studies involving this compound?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To resolve:
- Standardize protocols : Adopt CLSI guidelines for antimicrobial tests to ensure reproducibility .
- SAR analysis : Compare substituent effects using a table (see example below) to identify pharmacophores. For instance, methyl groups at position 5 of the triazole ring enhance antifungal activity, while sulfanyl linkages modulate solubility .
- Meta-analysis : Use software like RevMan to aggregate data from multiple studies, adjusting for confounding variables (e.g., solvent polarity in cytotoxicity assays) .
Example SAR Table (Adapted from ):
| Substituent Position | Functional Group | Observed Activity |
|---|---|---|
| Triazole C-5 | Methyl | Enhanced antifungal (MIC: 8 µg/mL) |
| Quinoline C-11 | Methyl | Reduced cytotoxicity (IC50: >100 µM) |
| Sulfanyl linker | Thioether | Improved solubility (LogP: 2.1) |
What factorial design approaches are suitable for studying reaction parameters in the compound’s synthesis?
Advanced Research Question
Methodological Answer:
A 2³ full factorial design is ideal for optimizing three critical variables (e.g., temperature, catalyst loading, solvent ratio):
- Factors : Temperature (60°C vs. 80°C), sodium hydride (1.0 vs. 1.5 eq.), toluene:THF ratio (3:1 vs. 1:1).
- Responses : Yield (%) and purity (HPLC area %).
- Analysis : Use ANOVA to identify significant interactions (p < 0.05). For instance, higher temperatures may increase yield but reduce purity due to side reactions. Response surface methodology (RSM) can model optimal conditions (e.g., 70°C, 1.3 eq. NaH, 2:1 toluene:THF) .
How can AI-driven simulations enhance the optimization of this compound’s synthesis pathways?
Advanced Research Question
Methodological Answer:
- Retrosynthesis prediction : Tools like IBM RXN for Chemistry propose viable routes using transformer-based models trained on USPTO datasets .
- Process control : Integrate COMSOL Multiphysics with AI to simulate heat transfer and mass balance in real-time, adjusting reactor parameters (e.g., cooling rates) to prevent exothermic runaway .
- Yield prediction : Machine learning models (e.g., random forests) trained on historical reaction data (solvent, catalyst, temperature) can predict yields with >85% accuracy, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
